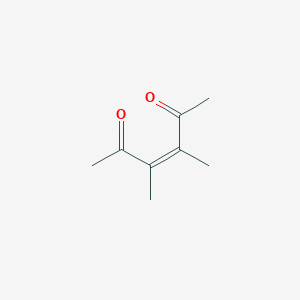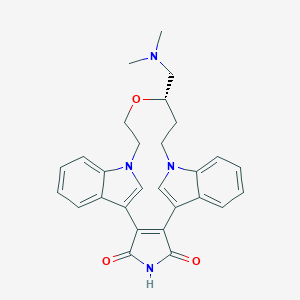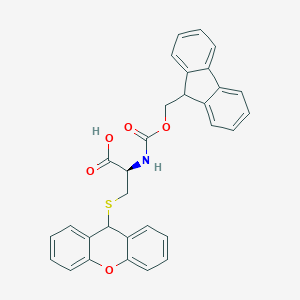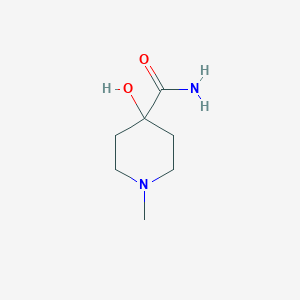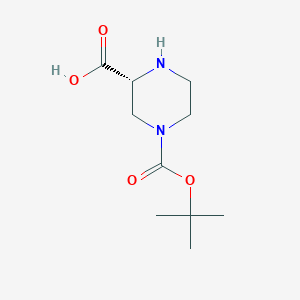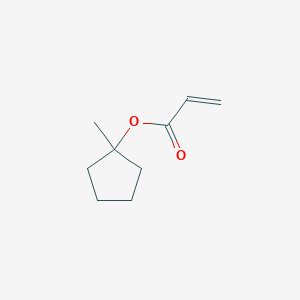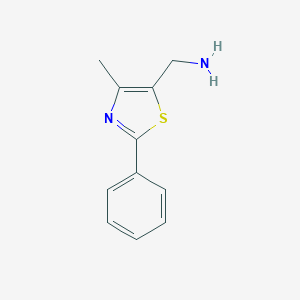
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine involves various chemical reactions, including condensation and 1,3-dipolar cycloaddition. For example, a similar compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized through a 1,3-dipolar cycloaddition reaction of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine in toluene at reflux, showcasing the versatility of synthetic routes for thiazolyl compounds (Younas, El Hallaoui, & Alami, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals insights into their stereochemistry and potential reactivity. For instance, the stereochemical basis for activity in certain thiadiazole anticonvulsants provides a comparative framework to understand the spatial arrangement and its effects on biological activity, which could be analogous to the thiazolyl derivatives under consideration (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine derivatives have been explored through various synthetic routes and modifications. The reactivity of these compounds towards different reagents and under various conditions can lead to a wide range of derivatives with potentially diverse biological activities, as seen in the synthesis of related compounds with varied functional groups (Ramazani et al., 2012).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Characterization
Synthesis Techniques : A compound structurally related to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine has been synthesized through the polyphosphoric acid condensation route, highlighting a method that could potentially apply to similar thiazole derivatives. This synthesis was characterized by several spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Ganesh Shimoga, E. Shin, Sang‐Youn Kim, 2018).
Derivative Synthesis for Antimicrobial Activity : Derivatives containing the thiazole moiety have been synthesized and evaluated for their antimicrobial activity. This includes the creation of compounds from hydrazonoyl halides and the ethanolic triethylamine route, demonstrating the thiazole derivative's potential in developing antimicrobial agents (A. Abdelhamid, Eman K. A. Abdelall, Nadia A. Abdel-Riheem, S. Ahmed, 2010).
Biological Activities and Applications
Antimicrobial Evaluation : Various derivatives have been assessed for their antimicrobial properties, showcasing the potential utility of thiazole compounds in combating microbial infections. The evaluation involved synthesizing different phenyl methanamine derivatives and testing their antibacterial and antifungal activities, which exhibited a variable degree of effectiveness (D. Visagaperumal, V. Praveen, P. Sudeepthi, P. Prasanthi, G. Sravani, G. Satyanarayana, 2010).
Photocytotoxicity and Imaging Applications : A study on Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound with structural similarities to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, demonstrated unprecedented photocytotoxicity under red light. These complexes were absorbed into the nucleus of HeLa and HaCaT cells, showing potential for cellular imaging and cancer therapy (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPMNJUNGLHNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383715 |
Source


|
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
CAS RN |
165735-95-5 |
Source


|
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

